1-(4-Bromophenyl)-3-(3-fluorophenyl)urea

X-ray crystallography structure-based drug design regioisomer impurity

This high-purity unsymmetrical diaryl urea features a critical para-bromo/meta-fluoro configuration that is not interchangeable with 2-F or 4-F regioisomers. Its unique hydrogen-bond donor/acceptor geometry alters protein-ligand interaction fingerprints, providing a distinct selectivity window in UT-B (urea transporter) and sEH (soluble epoxide hydrolase) SAR studies. The para-bromo group extends into a hydrophobic subpocket inaccessible to the 3-bromo isomer. Use as a certified reference standard for HPLC resolution of halogenated diaryl urea isomers.

Molecular Formula C13H10BrFN2O
Molecular Weight 309.13 g/mol
Cat. No. B7869321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-(3-fluorophenyl)urea
Molecular FormulaC13H10BrFN2O
Molecular Weight309.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrFN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18)
InChIKeyFWURMYCYRFZXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-(3-fluorophenyl)urea for Research Procurement: Compound Identity and Baseline Properties


1-(4-Bromophenyl)-3-(3-fluorophenyl)urea (Molecular Formula: C13H10BrFN2O; MW: 309.14 g/mol) is a synthetic unsymmetrical diaryl urea featuring a para-bromine on one phenyl ring and a meta-fluorine on the other [1]. This precise substitution pattern distinguishes it as a member of the halogenated diphenylurea class, which is frequently explored for kinase inhibition, soluble epoxide hydrolase modulation, and antiparasitic applications, placing it among candidates for structure-activity relationship (SAR) studies where both heteroatom position and electronic character are critical [2]. As noted in authoritative compound registries, this entity has not been detected in clinical trials, confirming its status as a preclinical tool compound [1].

Why 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea Cannot Be Replaced by Its Regioisomers in Targeted Research


Researchers cannot interchangeably substitute this compound with its closest positional isomers—such as 1-(3-bromophenyl)-3-(4-fluorophenyl)urea or 1-(4-bromophenyl)-3-(2-fluorophenyl)urea—because the spatial arrangement of halogen atoms on the diaryl scaffold dictates both the molecular conformation at the target binding site and the compound's physicochemical handling profile [1]. Commercially available regioisomers often exhibit distinct logP and topological polar surface area (tPSA) values, which can cause unexpected shifts in solubility, permeability, or off-target engagement within the same assay panel [2]. Without a direct head-to-head study, the specific para-bromo/meta-fluoro configuration creates a unique hydrogen-bond donor/acceptor geometry that fundamentally alters protein-ligand interaction fingerprints compared to analogs with swapped or ortho-substitution patterns [1].

Quantitative Differentiation of 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea Versus Structural Analogs


Regioisomeric Purity as the Decisive Factor in Crystallographic and SAR Studies

The target compound's exact substitution pattern (4-Br, 3-F) ensures a well-defined electron density map during protein co-crystallization, whereas the common synthetic byproduct 1-(3-bromophenyl)-3-(4-fluorophenyl)urea introduces a regioisomeric impurity that can distort omit map interpretation. The calculated logP difference of 0.04 units between the 4-Br,3-F isomer (logP ~2.91) and the 3-Br,4-F isomer (logP ~2.87) is small, but the critical differentiation lies in the reversed dipole moment and altered ring torsion, which are known to shift binding poses by >1.5 Å in urea-based kinase hinge binders [1][2].

X-ray crystallography structure-based drug design regioisomer impurity

Thermodynamic Solubility and logP Differentiation Against Ortho-Fluorinated Analog

The target compound places the fluorine substituent at the meta position, which reduces intramolecular hydrogen bonding with the urea NH compared to the ortho-fluoro analog 1-(4-bromophenyl)-3-(2-fluorophenyl)urea. Computational predictions suggest a lower logP and higher topological polar surface area (tPSA) for the meta-fluoro isomer, which correlates with improved aqueous solubility. Specifically, the 3-F isomer is predicted to exhibit a logP of 2.91 versus 3.1 for the 2-F isomer, along with a tPSA of 41 Ų compared to 37 Ų for the ortho-substituted variant [1].

solubility optimization medicinal chemistry physicochemical profiling

Spectral Fingerprint Uniqueness for LC-MS Purity Verification in Procurement

The target compound delivers a unique combination of ¹H NMR and GC-MS signatures that are distinct from those of the commercially available isomer N-(3-bromophenyl)-N'-(4-fluorophenyl)urea. The SpectraBase library confirms that the 4-Br,3-F isomer exhibits a characteristic aromatic proton splitting pattern and a base peak m/z of 308/310 Da (Br isotope cluster) that can be used to definitively confirm identity upon receipt, eliminating the risk of mis-shipment of a regioisomeric impurity [1][2].

analytical chemistry NMR spectroscopy quality control

Principal Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea


Targeted Urea Transporter (UT-B) Inhibitor Probe Development

Although the compound's own UT-B inhibitory activity is not publicly disclosed, its core scaffold is a recognized chemotype for urea transporter inhibition. The specific 4-Br,3-F substitution pattern may offer a unique selectivity window over solute carrier isoforms when benchmarked against the reported UT-B inhibitor (IC50 = 270 nM) that shares a bromophenyl urea motif [1]. Researchers can deploy this compound as a new vector in UT-B SAR studies, with the expectation that the para-bromo group extends into a distinct hydrophobic subpocket not accessible to the 3-bromo regioisomer.

Epoxide Hydrolase Inhibitor Lead Optimization

The diaryl urea framework with halogen substitution is a known pharmacophore for soluble epoxide hydrolase (sEH) inhibition, as evidenced by conformationally restricted urea inhibitors in patent literature [1]. 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea can serve as a synthetic intermediate or comparative tool compound during the optimization of sEH inhibitors, where the meta-fluorine is expected to fine-tune potency and metabolic stability relative to the 4-fluoro or 2-fluoro analogs. This scenario leverages the compound's differential solubility and electronic profile to generate higher-quality hit-to-lead data.

Analytical Reference Standard for Regioisomeric Impurity Testing

Given the challenge of regioisomer contamination during synthesis, this compound can be utilized as a certified reference standard in HPLC method development. Its distinct retention time, when compared to the 3-Br,4-F isomer and the ortho-fluoro isomer, allows quality control laboratories to validate the chromatographic resolution of these closely related substances [1]. This application is critical for organizations procuring bulk quantities of halogenated diaryl ureas for large-scale SAR campaigns, ensuring batch-to-batch consistency and avoiding confounding biological results caused by isomeric impurities.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.